Lys-gamma3-MSH
Overview
Description
Lys-gamma3-MSH, also known as Lys-gamma3-melanocyte stimulating hormone, is a peptide derived from the adrenocorticotropic hormone precursor, pro-opiomelanocortin. It belongs to the family of peptides called melanocortins, which also includes alpha and beta melanocyte stimulating hormones. This compound is involved in regulating hormone-sensitive lipase activity, which plays a crucial role in lipid and cholesterol metabolism .
Mechanism of Action
Target of Action
Lys-gamma3-MSH, a peptide derived from the ACTH precursor, pro-opiomelanocortin (POMC), primarily targets the Hormone Sensitive Lipase (HSL) . HSL is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of stored triglycerides within adipocytes .
Mode of Action
This compound interacts with HSL to regulate its activity . It has been shown to increase the activity of HSL, thereby enhancing the rate of cholesterol ester hydrolysis . This interaction results in increased lipolysis, the breakdown of lipids into free fatty acids and glycerol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is lipid metabolism, specifically the hydrolysis of stored triglycerides within adipocytes . By regulating the activity of HSL, this compound influences the rate of lipolysis, leading to increased availability of free fatty acids for energy production .
Pharmacokinetics
Its role in regulating hsl activity suggests that it may have significant effects on lipid metabolism and energy homeostasis .
Result of Action
The action of this compound results in increased lipolysis, leading to the release of free fatty acids and glycerol . This can have significant effects on energy homeostasis and may also influence other physiological processes, such as cardiovascular function and renal systems .
Action Environment
Factors such as the nutritional status of the individual, hormonal levels, and other physiological conditions may impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Lys-gamma3-MSH has been found to interact with hormone-sensitive lipase (HSL), a key enzyme in lipid metabolism . It can potentiate the steroidogenic response of adrenal cortical cells to ACTH . This effect is correlated with an ability to increase the activity of HSL and therefore the rate of cholesterol ester hydrolysis .
Cellular Effects
In 3T3-L1 adipocytes, this compound has been shown to stimulate lipolysis, an HSL-mediated process . It can also phosphorylate HSL at key serine residues and stimulate the hyperphosphorylation of perilipin A . These effects suggest that this compound may play a wider role in cholesterol and lipid metabolism .
Molecular Mechanism
It is known to potentiate the steroidogenic response of adrenal cortical cells to ACTH . This effect is correlated with an ability to increase the activity of HSL . The receptor through which the actions of this compound are mediated is not clear .
Metabolic Pathways
This compound is involved in the regulation of HSL, a key enzyme in lipid metabolism . It may play a role in the hydrolysis of cholesterol esters . The full extent of its involvement in metabolic pathways, including any effects on metabolic flux or metabolite levels, is still being investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lys-gamma3-MSH is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The synthesized peptide is then purified using high-performance liquid chromatography to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions: Lys-gamma3-MSH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Scientific Research Applications
Lys-gamma3-MSH has a wide range of scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis and chemical reactions.
Biology: It is involved in the regulation of hormone-sensitive lipase activity, which is crucial for lipid and cholesterol metabolism.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the development of peptide-based drugs and as a research tool in various biochemical assays
Comparison with Similar Compounds
Lys-gamma3-MSH is unique among melanocortins due to its specific role in regulating hormone-sensitive lipase activity. Similar compounds include:
Alpha-melanocyte stimulating hormone: Primarily involved in skin pigmentation and anti-inflammatory responses.
Beta-melanocyte stimulating hormone: Involved in energy homeostasis and immune responses.
Gamma-melanocyte stimulating hormone: Similar to this compound but lacks the lysine residue, resulting in different biological activities
This compound stands out due to its potent lipolytic activity and its ability to regulate lipid and cholesterol metabolism, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C128H193N45O39S/c1-64(2)102(173-118(205)83(45-68-30-32-71(180)33-31-68)162-104(191)73(130)24-13-14-37-129)123(210)161-79(36-42-213-4)105(192)148-55-99(186)156-85(47-70-51-141-63-152-70)115(202)164-82(44-67-21-9-6-10-22-67)113(200)159-78(29-18-41-145-128(139)140)111(198)165-84(46-69-50-146-74-25-12-11-23-72(69)74)114(201)167-87(49-101(188)189)117(204)160-77(28-17-40-144-127(137)138)110(197)163-81(43-66-19-7-5-8-20-66)106(193)149-54-97(184)154-75(26-15-38-142-125(133)134)109(196)158-76(27-16-39-143-126(135)136)112(199)166-86(48-95(132)182)116(203)170-91(60-177)121(208)172-93(62-179)122(209)171-92(61-178)120(207)169-89(58-175)108(195)151-56-100(187)157-90(59-176)119(206)168-88(57-174)107(194)150-52-96(183)153-65(3)103(190)147-53-98(185)155-80(124(211)212)34-35-94(131)181/h5-12,19-23,25,30-33,50-51,63-65,73,75-93,102,146,174-180H,13-18,24,26-29,34-49,52-62,129-130H2,1-4H3,(H2,131,181)(H2,132,182)(H,141,152)(H,147,190)(H,148,192)(H,149,193)(H,150,194)(H,151,195)(H,153,183)(H,154,184)(H,155,185)(H,156,186)(H,157,187)(H,158,196)(H,159,200)(H,160,204)(H,161,210)(H,162,191)(H,163,197)(H,164,202)(H,165,198)(H,166,199)(H,167,201)(H,168,206)(H,169,207)(H,170,203)(H,171,209)(H,172,208)(H,173,205)(H,188,189)(H,211,212)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,102-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHPHMLENMPDT-KLQUGMGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C128H193N45O39S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3018.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity of Lys-gamma3-MSH?
A1: While the exact mechanisms of action are still being investigated, research suggests that this compound might play a role in regulating lipolysis, the breakdown of fats. Specifically, this compound has been shown to stimulate lipolysis in 3T3-L1 adipocytes, a cell line often used to study fat cells. [, ] It is proposed that this activity might be mediated through a novel melanocortin receptor, although further research is needed to confirm this hypothesis. []
Q2: How does the activity of this compound differ from other gamma-MSH peptides in terms of their effect on steroidogenesis?
A2: Interestingly, research indicates that this compound, along with other gamma-MSH peptides like gamma1-, gamma2-, and gamma3-MSH, do not seem to enhance the steroidogenesis induced by adrenocorticotropic hormone (ACTH) in isolated rat adrenal cells. [] This finding contradicts some previous studies that suggested a potentiating effect of gamma-MSH related peptides on ACTH-induced steroidogenesis. Further research is necessary to clarify these conflicting observations and fully understand the role of gamma-MSH peptides in steroidogenesis. []
Q3: What are the potential research avenues for understanding the mechanism of action of this compound?
A3: Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects. Some key areas of investigation include:
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